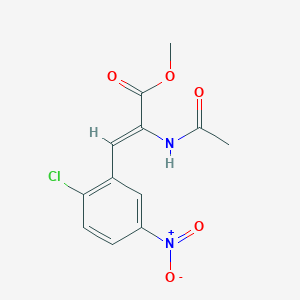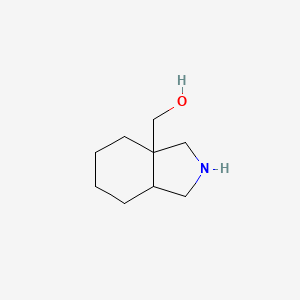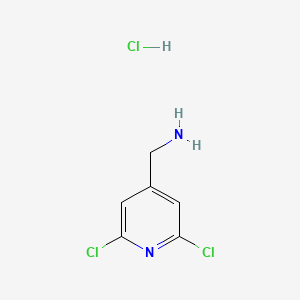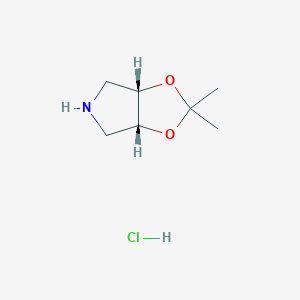![molecular formula C14H19Cl2N3O B1471081 1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride CAS No. 1177346-18-7](/img/structure/B1471081.png)
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride
Overview
Description
“1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride” is a chemical compound that belongs to the class of oxazole derivatives . Oxazole derivatives play a very essential role in the area of medicinal chemistry . The oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest in modern medicinal chemistry . The scaffold of oxazole has been intermittently satisfied as a functional lead molecule . Prominently, numerous oxazole candidates or drugs have been developed for the treatment of diseases .Molecular Structure Analysis
The molecular structure of “1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperazine dihydrochloride” consists of a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . Through diverse non-covalent bonds, these rings quickly engage physiologically with many enzymes and receptors, resulting in a variety of biological actions .Chemical Reactions Analysis
The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond . Hence, the derivatives exhibit potential application in agricultural, biotechnology, medicinal, chemical, and material sciences .Scientific Research Applications
Anticancer Therapy
Oxazole derivatives, like the one you’re interested in, have been studied for their potential as EGFR inhibitors in anticancer therapy. The epidermal growth factor receptor is a critical component in cell cycle regulation, making it a promising target for anticancer drugs .
SHP1 Activity Tracing and Inhibition
These compounds have also been explored for their ability to trace and inhibit SHP1 activity in biological systems. This is significant for integrating diagnosis and treatment of diseases related to SHP1 .
Antibacterial and Antifungal Activities
Some oxazole derivatives have shown potent antibacterial activity, while others have exhibited moderate antifungal activity. This suggests potential applications in developing new antibiotics and antifungals .
Biological Activity Research
There is ongoing research into the biological activities of oxazole derivatives, including their potential as clinical candidates for various diseases such as cancer, bacterial infections, viral infections, fungal infections, inflammation, tuberculosis, diabetes, and more .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with nuclear receptors that bind peroxisome proliferators such as hypolipidemic drugs and fatty acids .
Mode of Action
Once similar compounds are activated by a ligand, they bind to dna specific ppar response elements .
Biochemical Pathways
Similar compounds have been known to affect the pathways related to peroxisome proliferators .
Result of Action
Similar compounds have been known to cause changes in the expression of genes related to peroxisome proliferators .
properties
IUPAC Name |
2-phenyl-4-(piperazin-1-ylmethyl)-1,3-oxazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.2ClH/c1-2-4-12(5-3-1)14-16-13(11-18-14)10-17-8-6-15-7-9-17;;/h1-5,11,15H,6-10H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDAGMBPDWLOSGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=COC(=N2)C3=CC=CC=C3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1471000.png)

![3-(2-aminobutyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B1471002.png)









